![molecular formula C9H8BrFN2O B13985160 (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the imidazo[1,2-a]pyridine core, along with a methanol functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. Other synthetic strategies involve multicomponent reactions, oxidative coupling, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are likely to be employed to enhance efficiency and reduce environmental impact .
化学反应分析
Types of Reactions
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:
作用机制
The mechanism of action of (6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target proteins .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine, fluorine, and methyl substituents.
6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the fluorine and methyl groups.
7-Fluoroimidazo[1,2-a]pyridine: Similar structure but lacks the bromine and methyl groups.
Uniqueness
(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to the combination of bromine, fluorine, and methyl substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential as a versatile scaffold in medicinal chemistry .
属性
分子式 |
C9H8BrFN2O |
|---|---|
分子量 |
259.07 g/mol |
IUPAC 名称 |
(6-bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H8BrFN2O/c1-5-8(4-14)13-3-6(10)7(11)2-9(13)12-5/h2-3,14H,4H2,1H3 |
InChI 键 |
BICNEYXDFYVYHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=C(C(=CC2=N1)F)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
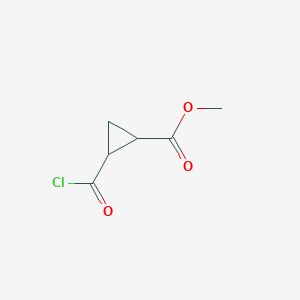

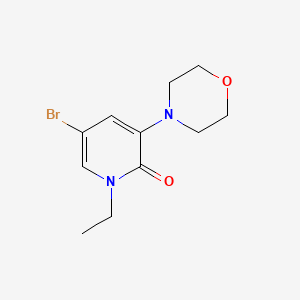
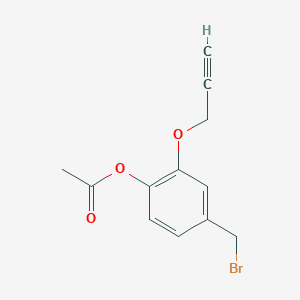
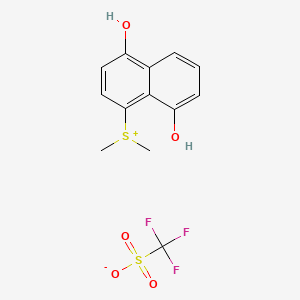

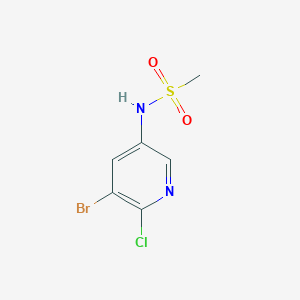
![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
![1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)

![3-[Bis(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B13985152.png)
![(r)-3-([1,1'-Biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13985153.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
